molecular formula C13H12ClN3 B11863698 4-(Naphthalen-2-yl)-1H-pyrazol-3-amine hydrochloride

4-(Naphthalen-2-yl)-1H-pyrazol-3-amine hydrochloride

Cat. No.: B11863698
M. Wt: 245.71 g/mol
InChI Key: ZPIADXGPVPYYDQ-UHFFFAOYSA-N
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Description

4-(Naphthalen-2-yl)-1H-pyrazol-3-amine hydrochloride is a chemical compound that belongs to the class of naphthalene derivatives. Naphthalene derivatives are known for their diverse biological activities, including antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and antiprotozoal properties . This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

The synthesis of 4-(Naphthalen-2-yl)-1H-pyrazol-3-amine hydrochloride typically involves the reaction of naphthalene derivatives with hydrazine and other reagents under specific conditions. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux in methanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(Naphthalen-2-yl)-1H-pyrazol-3-amine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include alkali metal naphthalenides, which are powerful reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of nitrobenzenes, sulfonate esters, or epoxides can be achieved using alkali metal naphthalenides .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a neuroprotective and anti-inflammatory agent . It has been studied for its effects on brain ischemia/reperfusion injury, where it was found to improve neurological deficits and reduce inflammation and oxidative stress . Additionally, it has applications in the development of new therapeutic agents for various diseases.

Comparison with Similar Compounds

4-(Naphthalen-2-yl)-1H-pyrazol-3-amine hydrochloride can be compared to other naphthalene derivatives, such as 3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride and 4-(5-naphthalen-2-yl-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl]acetic acid . These compounds share similar structural features and biological activities but differ in their specific applications and mechanisms of action. The unique combination of the naphthalene and pyrazole moieties in this compound contributes to its distinct properties and potential therapeutic benefits.

Properties

Molecular Formula

C13H12ClN3

Molecular Weight

245.71 g/mol

IUPAC Name

4-naphthalen-2-yl-1H-pyrazol-5-amine;hydrochloride

InChI

InChI=1S/C13H11N3.ClH/c14-13-12(8-15-16-13)11-6-5-9-3-1-2-4-10(9)7-11;/h1-8H,(H3,14,15,16);1H

InChI Key

ZPIADXGPVPYYDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=C(NN=C3)N.Cl

Origin of Product

United States

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